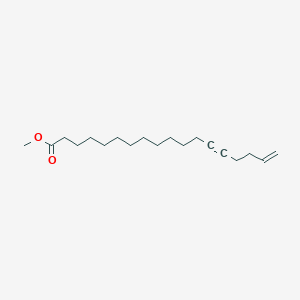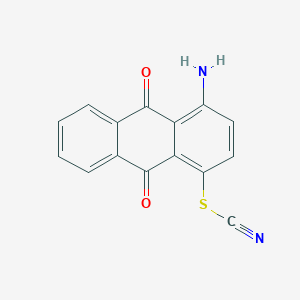![molecular formula C15H14ClNO2S B14537652 2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 62156-77-8](/img/structure/B14537652.png)
2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-chloro-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the reaction of 3-chloro-4-nitrothiophenol with 1,3,5-trimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro and chloro groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 3-[(2-chloro-4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Uniqueness
2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a sulfanyl group with a 3-chloro-4-nitrophenyl moiety and a trimethylbenzene core makes it a versatile compound for various applications.
Properties
CAS No. |
62156-77-8 |
|---|---|
Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14ClNO2S/c1-9-6-10(2)15(11(3)7-9)20-12-4-5-14(17(18)19)13(16)8-12/h4-8H,1-3H3 |
InChI Key |
CACWJZIRSFJWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


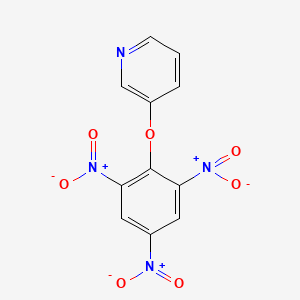
![4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole](/img/structure/B14537582.png)

![3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione](/img/structure/B14537585.png)
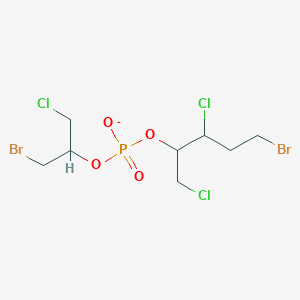
![2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14537613.png)
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
![1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B14537624.png)
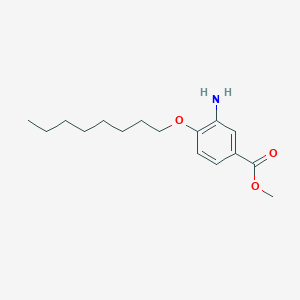
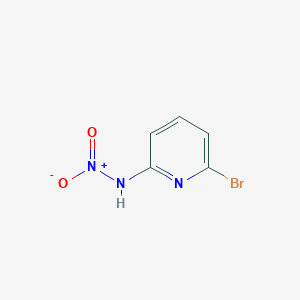
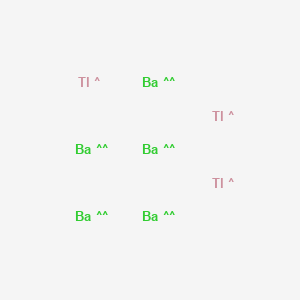
![2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-](/img/structure/B14537634.png)
